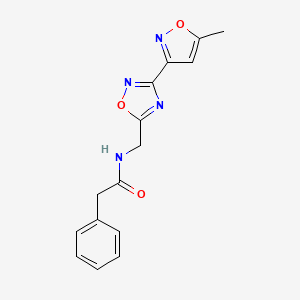

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c1-10-7-12(18-21-10)15-17-14(22-19-15)9-16-13(20)8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGFDXIRMNCLCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a part of the isoxazole family, which has been found to exhibit a wide spectrum of biological activities and therapeutic potential. .

Mode of Action

It is known that the supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents. The presence of isoxazole substituents could potentially impact the formation of these structures.

Biochemical Pathways

It is known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds.

Pharmacokinetics

It is known that the compound is practically insoluble in water, freely soluble in acetone, and sparingly soluble in ethanol. These properties could potentially impact the bioavailability of the compound.

Result of Action

It is known that the compound can form three distinct forms: two polymorphic forms and one solvate. These forms could potentially have different effects at the molecular and cellular level.

Action Environment

The action of the compound can be influenced by environmental factors such as the presence of solvents and the flexibility of the compound. For example, the presence of DMSO resulted in the formation of a solvate form of the compound, where the solvent molecule disrupted amide-amide interactions.

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates an isoxazole ring, an oxadiazole ring, and a phenylacetamide moiety, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, synthesizing data from diverse sources and studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O3, with a molecular weight of 298.302 g/mol. The compound's structural features suggest potential interactions with biological targets, likely influencing key biochemical pathways.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits anti-inflammatory and anticancer properties. The mechanisms of action are hypothesized to involve interactions with specific enzymes or receptors that modulate cellular signaling and metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Potential modulation of inflammatory pathways |

| Anticancer | Indications of cytotoxic effects on cancer cell lines |

| Antimicrobial | Activity against various bacterial strains |

Cytotoxicity Studies

Research has demonstrated the cytotoxic effects of this compound on various cancer cell lines. In vitro assays have shown that the compound can significantly inhibit cell proliferation in certain cancer types.

For instance, studies indicated that at concentrations above 100 µM, the compound exhibited a notable reduction in viability in A549 (lung cancer) and HepG2 (liver cancer) cell lines. The results are summarized in Table 2.

Table 2: Cytotoxicity Results

| Concentration (µM) | A549 Cell Viability (%) | HepG2 Cell Viability (%) |

|---|---|---|

| 200 | 68 | 73 |

| 100 | 79 | 91 |

| 50 | 97 | 96 |

The proposed mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Interaction with enzymes critical for cellular metabolism.

- Receptor Binding : Modulation of receptor activity affecting signaling pathways.

- Gene Expression Modulation : Influence on transcription factors involved in inflammation and cancer progression.

Comparison with Similar Compounds

Structural and Functional Comparisons

Core Heterocyclic Modifications

1,2,4-Oxadiazole Derivatives:

- SLP7111228 (): Contains a 3-(4-octylphenyl)-1,2,4-oxadiazole group linked to a pyrrolidine-carboximidamide. Its Ki of 48 nM for SphK1 inhibition highlights the impact of lipophilic substituents (e.g., octylphenyl) on enzyme binding .

- Compound 5d (): Features a pyrimidine-substituted oxadiazole with a 3-nitrophenyl group.

- 16a (): A cephalosporin-oxadiazole hybrid with a 3-methyl-1,2,4-oxadiazole ring. The fused β-lactam structure diverges significantly in biological targeting (antibacterial vs.

Isoxazole Derivatives:

- (E)-N-(3-Fluoroisoxazol-5-yl) (): Replaces the 5-methylisoxazole with a 3-fluoro substituent. Fluorine’s electronegativity may alter electronic properties and metabolic stability .

- N-(5-Methylisoxazol-3-yl)-2-[(6-Methyltriazinyl)Sulfanyl]Acetamide (): Shares the 5-methylisoxazole group but incorporates a triazinone-sulfanyl side chain. The sulfur linkage may influence redox properties or bioavailability .

Acetamide Side Chain Variations

- 6b and 6c (): Substituents like 2-nitrophenyl (6b) and 3-nitrophenyl (6c) on the acetamide nitrogen introduce strong electron-withdrawing effects, contrasting with the target’s unmodified phenyl group. This difference could modulate receptor binding kinetics .

- FP1-12 Hydroxyacetamides (): Replace phenyl with hydroxyacetamide and triazole-imidazolone hybrids. The hydroxyl group may enhance solubility but reduce membrane permeability compared to the target’s hydrophobic phenylacetamide .

- N-[2-(Ethylphenylamino)Ethyl]-2-[(3-Methyloxadiazolyl)Methylthio]Benzamide (): Substitutes acetamide with a benzamide-thioether linkage, suggesting divergent pharmacokinetic profiles due to sulfur’s nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.